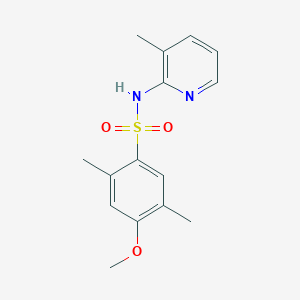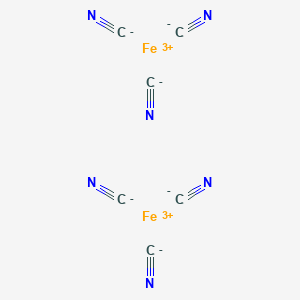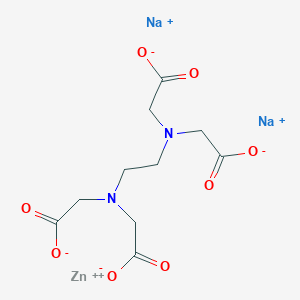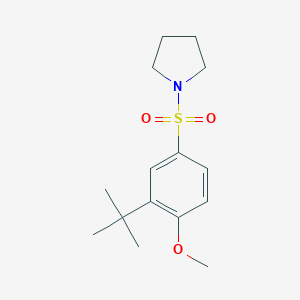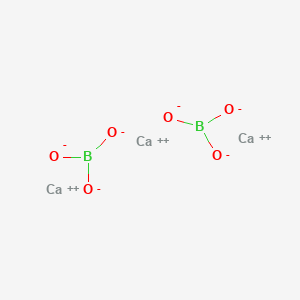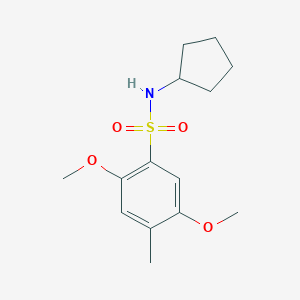
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide, also known as CP-47,497, is a synthetic cannabinoid compound that acts as a potent agonist of the CB1 receptor. It was first synthesized in the mid-1990s by Pfizer, Inc. as part of a research program to develop new analgesic and anti-inflammatory drugs.
Wirkmechanismus
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of this receptor leads to a variety of physiological effects, including analgesia, sedation, and appetite stimulation.
Biochemische Und Physiologische Effekte
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to produce a wide range of biochemical and physiological effects, including analgesia, sedation, and appetite stimulation. It has also been shown to have anti-inflammatory and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide is its high potency and selectivity for the CB1 receptor, which makes it a useful research tool for studying the endocannabinoid system. However, its synthetic nature and potential for abuse limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of pain and inflammation, particularly in the context of chronic conditions such as arthritis and neuropathic pain. Another area of interest is its potential use as a research tool in the study of the endocannabinoid system and the CB1 receptor. Finally, there is potential for the development of new synthetic cannabinoids based on the structure of N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide that may have improved therapeutic properties.
Synthesemethoden
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with cyclopentylmagnesium bromide, followed by the addition of 1,1-dimethyl-3-oxo-butylamine. The final product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has also been investigated for its potential use as a research tool in the study of the endocannabinoid system and the CB1 receptor.
Eigenschaften
Produktname |
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C14H21NO4S |
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-10-8-13(19-3)14(9-12(10)18-2)20(16,17)15-11-6-4-5-7-11/h8-9,11,15H,4-7H2,1-3H3 |
InChI-Schlüssel |
QATGSUZEHOKBAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCC2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCC2)OC |
Löslichkeit |
26.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






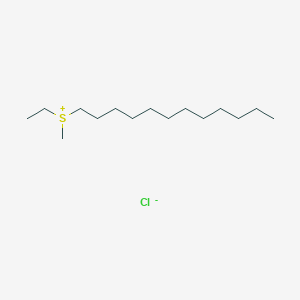


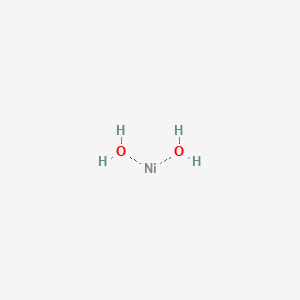
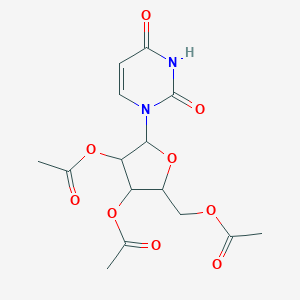
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
